![molecular formula C18H18N2O2S B2797374 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)pivalamide CAS No. 941911-26-8](/img/structure/B2797374.png)
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)pivalamide” is a compound that has been synthesized and studied for its potential biological activities . It is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)pivalamide”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Applications De Recherche Scientifique
Metabolic Pathway Analysis
- Metabolite Identification : A study on a related compound, KRO-105714, which is a derivative of 1,3-thiazole and exhibits anti-atopic dermatitis activity, revealed insights into its metabolic pathways. The study utilized high-resolution/high-accuracy tandem mass spectroscopy to identify its metabolites in human liver microsomes, demonstrating the compound's potential as a therapeutic agent for inflammation (Song et al., 2014).
Synthesis and Antimicrobial Activity
- Antimicrobial Agents : The synthesis of a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, including compounds structurally similar to N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)pivalamide, showed potent antimicrobial activity against various bacterial and fungal strains. Some synthesized molecules were more potent than reference drugs, highlighting their potential in antimicrobial therapy (Bikobo et al., 2017).
Molecular Structure and Conformation
- Molecular Structure Analysis : Research on a structurally related compound, N-(3-{[(Z)-(3-Hydroxy-4-methylphenyl)imino]methyl}pyridin-2-yl)pivalamide, revealed its non-planar molecular structure with specific dihedral angles and stabilization through intramolecular hydrogen bonds. Such studies are crucial for understanding the physicochemical properties and potential applications of these compounds (Atalay et al., 2016).
Potential Therapeutic Applications
- Cystic Fibrosis Therapy : A compound similar to N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)pivalamide, known as compound 15Jf, was found to correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. This demonstrates the potential therapeutic application of such compounds in treating cystic fibrosis (Yu et al., 2008).
Apoptosis Induction in Cancer Therapy
- Colorectal Tumor Cell Apoptosis : Thiazolides, a class of compounds similar to N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)pivalamide, have been shown to induce cell death in colon carcinoma cell lines, indicating potential use in cancer therapy. The study emphasized the role of specific molecular structures in thiazolide derivatives to interact with specific enzymes and induce apoptosis in cancer cells (Brockmann et al., 2014).
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-18(2,3)17(22)19-11-8-9-14(21)12(10-11)16-20-13-6-4-5-7-15(13)23-16/h4-10,21H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSUBNJKGLTLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)pivalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2797291.png)
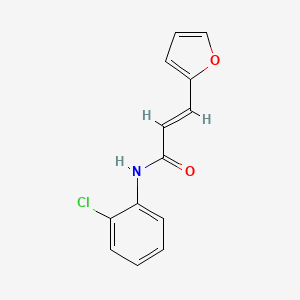

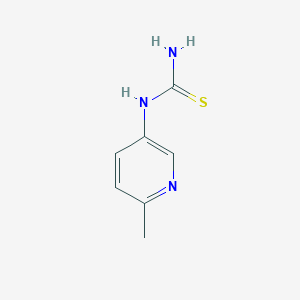
![3-[(3,4-Dichlorobenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B2797298.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-thiophen-2-ylacetate](/img/structure/B2797299.png)
![1-[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2797302.png)
![2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2797303.png)
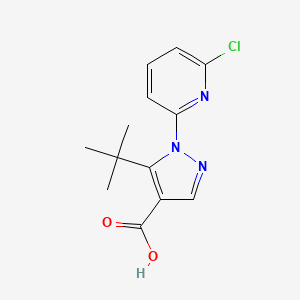
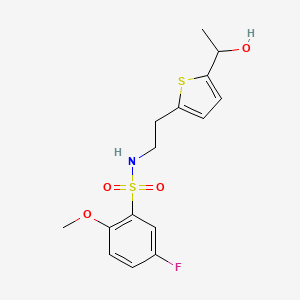
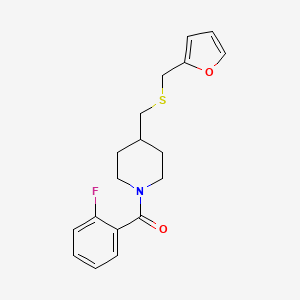
![2-([1,1'-biphenyl]-4-yl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide](/img/structure/B2797312.png)
![Methyl (E)-4-[(2-fluoro-5-methylsulfonylphenyl)methylamino]-4-oxobut-2-enoate](/img/structure/B2797313.png)
![Methyl 3-(2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}propan-2-yl)-1,2-oxazole-4-carboxylate](/img/structure/B2797314.png)